Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine
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Overview
Description
Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (carbobenzoxy) group at the epsilon position and a tosyl group at the alpha position. This compound is often used in peptide synthesis and as a protecting group for lysine residues in peptide chains .
Scientific Research Applications
Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine has several applications in scientific research:
Peptide Synthesis: It is used as a protecting group for lysine residues during peptide synthesis to prevent unwanted side reactions.
Biological Studies: The compound is used in studies involving protein structure and function, as it allows for selective modification of lysine residues.
Medicinal Chemistry: It is used in the development of peptide-based drugs and in the study of enzyme-substrate interactions.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of Tos-Lys(Z)-OH is not fully understood. It is known to be involved in the inhibition of certain enzymes. For instance, it has been reported that Tos-Lys-CH2Cl, a related compound, is an irreversible inhibitor of the serine protease, trypsin . The compound forms a complex with the enzyme, leading to its inactivation .
Biochemical Pathways
Given its inhibitory effect on certain enzymes, it can be inferred that it may impact the pathways these enzymes are involved in .
Result of Action
Based on its inhibitory effect on certain enzymes, it can be inferred that it may alter the normal functioning of these enzymes, leading to changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine typically involves the protection of the lysine amino group with a benzyloxycarbonyl group and the protection of the carboxyl group with a tosyl group. The process generally includes the following steps:
Protection of the epsilon amino group: The epsilon amino group of lysine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the alpha carboxyl group: The alpha carboxyl group is then protected by reacting it with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the protecting groups, yielding free lysine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the protecting groups.
Substitution: Nucleophilic reagents can be used to substitute the tosyl group.
Major Products Formed:
Hydrolysis: Free lysine.
Substitution: Lysine derivatives with different functional groups.
Comparison with Similar Compounds
Nepsilon-Carbobenzoxy-L-lysine: Similar to Nepsilon-Carbobenzoxy-Nalpha-tosyl-L-lysine but lacks the tosyl group.
Nalpha-Tosyl-L-lysine: Similar but lacks the benzyloxycarbonyl group.
Uniqueness: this compound is unique due to the presence of both the benzyloxycarbonyl and tosyl protecting groups. This dual protection allows for greater control and selectivity in peptide synthesis and modification .
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWGRGGVKUEBSE-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555575 |
Source
|
Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34235-82-0 |
Source
|
Record name | N~6~-[(Benzyloxy)carbonyl]-N~2~-(4-methylbenzene-1-sulfonyl)-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50555575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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